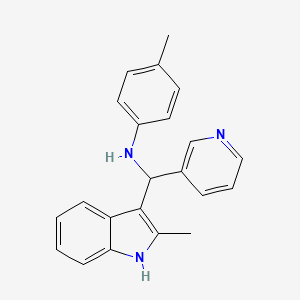
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a complex organic compound that features an indole moiety, a pyridine ring, and an aniline group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole and pyridine rings in its structure suggests that it may exhibit interesting biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and inhibiting growth.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-indole-3-carbaldehyde: Shares the indole moiety but lacks the pyridine and aniline groups.
N-methyltryptamine: Contains an indole ring with a different substitution pattern.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
Uniqueness
4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is unique due to the combination of the indole, pyridine, and aniline groups in its structure. This unique arrangement allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole derivatives .
Propiedades
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-15-9-11-18(12-10-15)25-22(17-6-5-13-23-14-17)21-16(2)24-20-8-4-3-7-19(20)21/h3-14,22,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCBTFRRRTXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
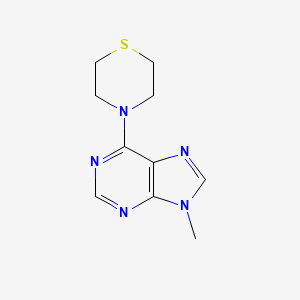
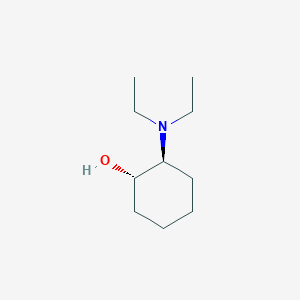


![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)
![5-[(2-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2738321.png)
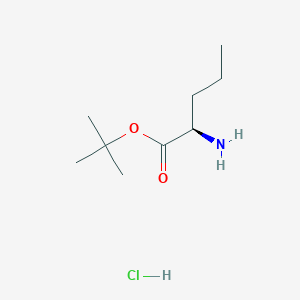
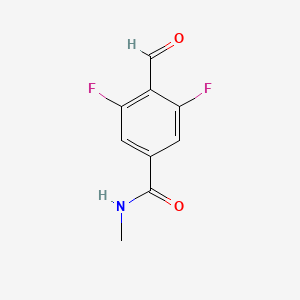
![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)
![2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2738328.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![4-Methyl-2-[2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid](/img/structure/B2738334.png)
